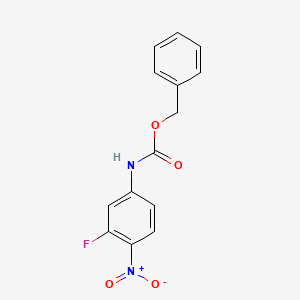

benzyl N-(3-fluoro-4-nitrophenyl)carbamate

Description

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is a carbamate derivative featuring a benzyl protecting group, a fluorine atom at the 3-position, and a nitro group at the 4-position of the phenyl ring. The benzyl carbamate moiety enhances metabolic stability and facilitates selective deprotection during multi-step syntheses .

Key structural attributes include:

- Benzyl group: Provides steric bulk and influences solubility.

- 4-Nitro group: Acts as a strong electron-withdrawing group, stabilizing intermediates in synthetic pathways.

Properties

IUPAC Name |

benzyl N-(3-fluoro-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-12-8-11(6-7-13(12)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYOXBXALIAVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-fluoro-4-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-nitroaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product would be benzyl N-(3-fluoro-4-aminophenyl)carbamate.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-fluoro-4-nitrophenyl)carbamate depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or protein being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Modifications to substituent positions and functional groups significantly alter physicochemical and biological properties.

Table 1: Substituent Variations in Benzyl Carbamates

Carbamate Protecting Group Variations

The choice of carbamate protecting group (e.g., benzyl vs. tert-butyl) impacts synthetic utility and stability.

Table 2: Carbamate Group Comparisons

Biological Activity

Benzyl N-(3-fluoro-4-nitrophenyl)carbamate is a compound within the carbamate family that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a carbamate functional group that contributes to its biological activity. The presence of the nitro and fluoro substituents on the phenyl ring enhances its lipophilicity and potentially influences its interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Activity

- Various studies have investigated the antimicrobial properties of benzyl carbamates, including derivatives like this compound. Research indicates that these compounds exhibit varying degrees of activity against bacterial strains, with some showing significant inhibition against Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE), which is crucial in neuropharmacology. Inhibitors of AChE are of great interest for treating conditions like Alzheimer's disease.

-

Mechanism of Action

- The mechanism by which this compound exerts its biological effects often involves interactions with target proteins through hydrogen bonding and hydrophobic interactions, as indicated by computational studies and molecular docking analyses.

Antimicrobial Studies

A comparative study was conducted to evaluate the antimicrobial efficacy of various carbamate derivatives, including this compound. The results are summarized in the table below:

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Bacterial Strain Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Benzyl N-(4-nitrophenyl)carbamate | 12 | Escherichia coli |

| Benzyl N-(3-chloro-4-fluorophenyl)carbamate | 18 | Pseudomonas aeruginosa |

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound was assessed against AChE, revealing promising results:

| Compound | IC50 Value (µM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| This compound | 25 | 5 |

| Donepezil | 0.5 | - |

Case Studies

-

Case Study on Neuroprotection

- A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. Results indicated that the compound significantly reduced cognitive decline and oxidative stress markers.

-

In Vivo Efficacy

- Another research effort assessed the in vivo efficacy of this compound in treating bacterial infections. Mice treated with this compound showed improved survival rates compared to controls infected with resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.